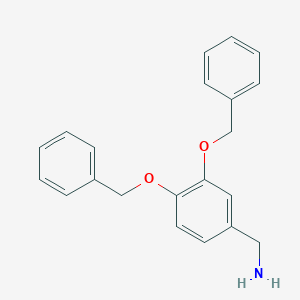

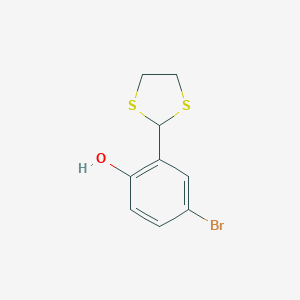

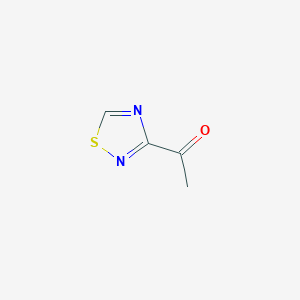

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

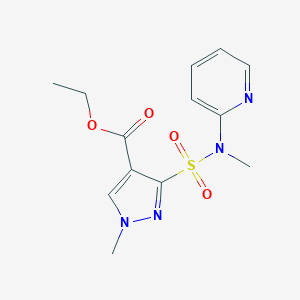

4-Bromo-2-(1,3-dithiolan-2-yl)phenol represents a class of compounds that have garnered interest due to their unique structural attributes and potential applications in various fields of chemistry and material science. While direct studies on this specific compound are limited, insights can be drawn from related bromophenol and dithiolane compounds which exhibit significant biological, chemical, and physical properties.

Synthesis Analysis

The synthesis of bromophenols generally involves halogenation reactions where bromine atoms are introduced into phenolic compounds. These processes often require specific conditions to achieve the desired bromination pattern on the phenolic ring. For instance, compounds such as 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol have been synthesized through reactions involving salicylaldehyde derivatives with amino compounds under controlled conditions (Khalaji et al., 2017).

Molecular Structure Analysis

The molecular structure of bromophenols is characterized by the presence of bromine atoms attached to the phenolic ring, which can significantly influence the molecular conformation and electronic distribution. X-ray crystallography studies reveal that these molecules often adopt specific configurations that are stabilized by intramolecular hydrogen bonds, as seen in the structure analysis of related compounds (A. D. Khalaji et al., 2017).

Wissenschaftliche Forschungsanwendungen

Catechol Oxidase Models and Ligand Influence

Research has explored the synthesis of less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins, focusing on the influence of a thioether group near the metal site. These studies revealed that bromophenol-based ligands with different arms attached to the phenolic ring can impact catecholase activity and speciation in solution. This highlights the potential applications of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol in modeling enzymatic activities and understanding ligand influence on metal site activities in proteins (Merkel et al., 2005).

Synthesis of Novel Derivatives

There's significant interest in synthesizing novel derivatives of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol. Studies include the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives, highlighting the compound's versatility in forming structurally varied and potentially bioactive derivatives. These compounds' synthesis and characterization through NMR, MS spectrometry, and spectroscopy methods demonstrate its potential in creating a variety of chemical entities for different applications (Sarbu et al., 2019).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol derivatives. For instance, novel 4-Pyrrolidin-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacterial strains. The findings indicated that these derivatives have promising antibacterial effects, suggesting the potential of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Structural Analysis

There's also a focus on the molecular structural analysis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol and its derivatives. Studies involving X-ray crystallography and spectroscopy methods have been conducted to understand the molecular structure, bonding, and geometry of these compounds. This provides valuable insights into the compound's chemical behavior and potential applications in various scientific fields (Chirita et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-(1,3-dithiolan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSLMGQWCGFHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403020 |

Source

|

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(1,3-dithiolan-2-yl)phenol | |

CAS RN |

175276-78-5 |

Source

|

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)